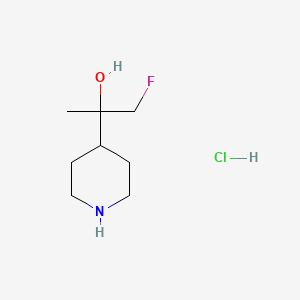
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C8H17ClFNO It is a fluorinated alcohol derivative of piperidine, a six-membered heterocyclic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride typically involves the fluorination of a precursor compound, followed by the introduction of the piperidine ring. One common method involves the reaction of 1-chloro-2-(piperidin-4-yl)propan-2-ol with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-fluoro-2-(piperidin-4-yl)propan-2-one.
Reduction: Formation of 2-(piperidin-4-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s pharmacological effects by interacting with neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-4-yl)propan-2-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-Fluoro-2-(piperidin-1-yl)propan-2-ol: A structural isomer with the fluorine atom in a different position, leading to variations in reactivity and activity.
Biperiden: A piperidine derivative used as an anticholinergic agent, structurally similar but with distinct pharmacological effects.
Uniqueness: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C8H17ClFNO |
|---|---|
Molekulargewicht |
197.68 g/mol |
IUPAC-Name |
1-fluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H16FNO.ClH/c1-8(11,6-9)7-2-4-10-5-3-7;/h7,10-11H,2-6H2,1H3;1H |
InChI-Schlüssel |
JJCJKJJDPZANFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)(C1CCNCC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


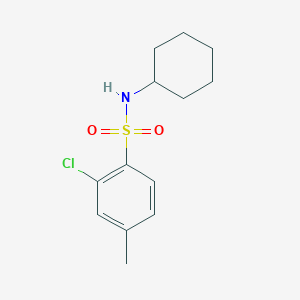
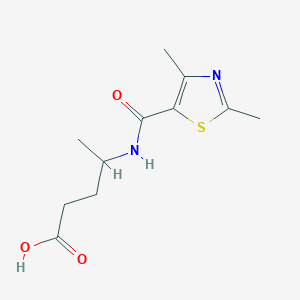
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

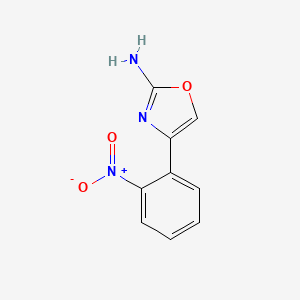

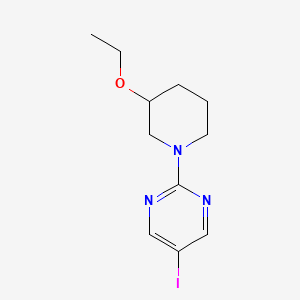
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)
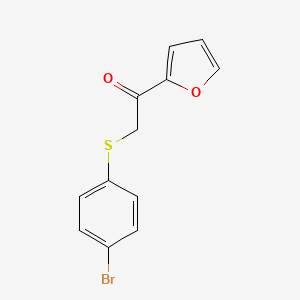

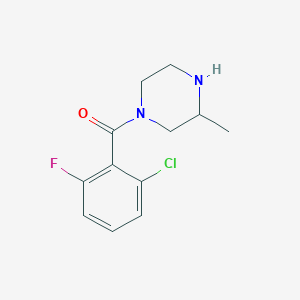
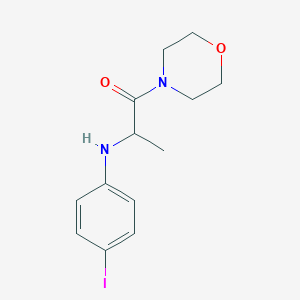
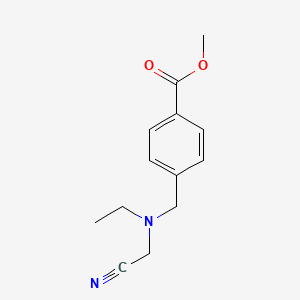
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
